molecular formula C10H9NO4 B13485755 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid

Cat. No.: B13485755
M. Wt: 207.18 g/mol
InChI Key: DEIPUNQTMXWESC-UHFFFAOYSA-N
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Description

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid is a heterocyclic compound that belongs to the class of benzoxazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The presence of the oxo group at the 5-position and the carboxylic acid group at the 8-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions include hydroxyl derivatives, esters, and amides, which can be further utilized in various chemical and biological studies .

Scientific Research Applications

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazepines and related heterocycles such as benzodiazepines and oxazepines. These compounds share structural similarities but differ in their functional groups and biological activities .

Uniqueness

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxo group and a carboxylic acid group makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-8-carboxylic acid

InChI

InChI=1S/C10H9NO4/c12-9-7-2-1-6(10(13)14)5-8(7)15-4-3-11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14)

InChI Key

DEIPUNQTMXWESC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2)C(=O)O)C(=O)N1

Origin of Product

United States

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